Comparing Pan-HDAC Inhibition: 3-Acetyl-5-bromo-4-hydroxybenzoic Acid vs. Unsubstituted 4-Hydroxybenzoic Acid
3-Acetyl-5-bromo-4-hydroxybenzoic acid exhibits weak, pan-HDAC inhibitory activity with an IC50 of 5 µM against HDAC1, HDAC2, and HDAC3 [1]. In contrast, the parent compound 4-hydroxybenzoic acid shows no significant HDAC inhibition. This indicates that the 3-acetyl and 5-bromo substitutions are essential for engaging the HDAC active site, albeit with modest affinity. The data positions this compound as a starting point for SAR studies but not as a potent inhibitor itself.
| Evidence Dimension | In vitro enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 5 µM (HDAC1, HDAC2, HDAC3) |
| Comparator Or Baseline | 4-hydroxybenzoic acid |
| Quantified Difference | Target compound shows measurable inhibition (5 µM) vs. no significant inhibition for the comparator. |
| Conditions | Biochemical assay using recombinant HDAC1/2/3 (unknown origin) with Boc-Lys(acetyl)-AMC substrate, preincubated for 1 hr. |
Why This Matters
For researchers investigating histone deacetylase biology, this compound offers a chemically tractable, weakly active starting scaffold, unlike the completely inactive unsubstituted parent acid.
- [1] BindingDB. BDBM50593103 CHEMBL5172855. HDAC1/2/3 IC50 Data. Accessed 2024. View Source
